molecular formula C8H14N2O B3104329 1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone CAS No. 1474026-88-4

1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone

Cat. No.: B3104329
CAS No.: 1474026-88-4
M. Wt: 154.21
InChI Key: GTLSMKNLBDCAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diazaspiro[3.4]oct-2-yl)Ethanone is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at the 2- and 6-positions of a fused 3.4-membered ring system. The ethanone (acetyl) group is attached to the nitrogen at position 2. Such spirocyclic amines are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(11)10-5-8(6-10)2-3-9-4-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLSMKNLBDCAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with ethanone under controlled conditions . The reaction typically requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-(2,6-Diazaspiro[3.4]oct-2-yl)Ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-(2,6-diazaspiro[3.4]oct-2-yl)ethanone lies in its role as a lead compound for developing new antimicrobial and anticancer drugs. The structural properties of the compound allow for modifications that can enhance its pharmacological effects, making it a valuable candidate in drug discovery efforts.

Research indicates that derivatives of 2,6-diazaspiro[3.4]octane exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds derived from this class have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies focus on:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating the pathways through which the compound exerts its biological effects.

Synthetic Pathways

The synthesis of this compound typically involves several key steps, including:

  • Reacting hydrazides with amidines.
  • Cyclization under heat to yield the desired spirocyclic structure.

This synthetic approach allows for the generation of various derivatives that may possess enhanced biological activities.

Comparative Analysis of Related Compounds

The following table summarizes compounds related to this compound, highlighting their structural types and unique features:

Compound NameStructure TypeUnique Features
2,6-Diazaspiro[3.4]octaneSpirocyclicBase structure for various derivatives
1-Acetyl-2,6-diazaspiro[3.4]octaneAcetyl derivativeEnhanced lipophilicity
1-(1-Hydroxyethyl)-2,6-diazaspiro[3.4]octaneHydroxyethyl derivativePotentially increased solubility
1-(4-Methylphenyl)-2,6-diazaspiro[3.4]octaneAromatic substitutionImproved binding affinity in biological systems

Case Study: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The results indicated that modifications to the spirocyclic framework could enhance efficacy and reduce toxicity.

Case Study: Anticancer Properties

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction. Further investigation into the structure-activity relationship (SAR) is ongoing to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of 1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone, differing in ring size, substituents, or heteroatom arrangement:

1-(2,6-Diazaspiro[3.3]heptan-2-yl)Ethanone Hydrochloride

  • CAS : 1349875-74-6
  • Formula : C₇H₁₃ClN₂O
  • Molecular Weight : 176.64 g/mol
  • Key Features :
    • Smaller spiro ring system (3.3-membered vs. 3.4 in the target compound).
    • Hydrochloride salt enhances solubility in polar solvents compared to freebase analogs.
    • Structural rigidity from the spiro system may improve pharmacokinetic properties .

Ethanone, 1-(4,5-Dihydro-4,4-Dimethyl-2-Propyl-5-Oxazolyl)-

  • CAS : 88309-30-2
  • Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Features: Oxazole ring instead of diazaspiro system. Limited safety data indicates handling precautions (e.g., consult physician upon exposure) .

1-(2,6-Dihydroxy-4-Methoxyphenyl)Ethanone

  • CAS : 7507-89-3
  • Formula : C₉H₁₀O₄
  • Molecular Weight : 182.17 g/mol
  • Key Features :
    • Aromatic hydroxyl and methoxy groups confer antioxidant or metal-chelating properties.
    • Polar functional groups enhance aqueous solubility compared to spirocyclic analogs .

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)Ethanone

  • CAS : 453510-82-2
  • Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Key Features :
    • Imidazopyridine core with methyl substituents.
    • Planar heteroaromatic system may facilitate π-π stacking interactions in biological targets.
    • Broad supplier availability suggests industrial relevance .

Comparative Data Table

Compound CAS Formula MW (g/mol) Structural Features Key Properties
This compound N/A C₈H₁₂N₂O ~152.20 (est.) 3.4-membered spiro, two nitrogen atoms Hypothetical rigidity, moderate solubility
1-(2,6-Diazaspiro[3.3]heptan-2-yl)Ethanone HCl 1349875-74-6 C₇H₁₃ClN₂O 176.64 3.3-membered spiro, hydrochloride salt High solubility, pharmaceutical potential
1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)Ethanone 88309-30-2 C₁₀H₁₇NO₂ 183.25 Oxazole ring, lipophilic substituents Lipophilic, safety precautions required
1-(2,6-Dihydroxy-4-methoxyphenyl)Ethanone 7507-89-3 C₉H₁₀O₄ 182.17 Aromatic hydroxyl/methoxy groups Antioxidant potential, high polarity
1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)Ethanone 453510-82-2 C₁₁H₁₂N₂O 188.23 Imidazopyridine core, methyl groups Planar structure, industrial availability

Research Findings and Implications

  • Spirocyclic Analogs: The 3.3-membered spiro system in 1-(2,6-diazaspiro[3.3]heptan-2-yl)Ethanone HCl demonstrates enhanced solubility due to its hydrochloride form, a property that could be leveraged for the target compound through salt formation .
  • Heterocyclic Diversity : Oxazole and imidazopyridine derivatives highlight the trade-off between lipophilicity (favorable for blood-brain barrier penetration) and polarity (critical for renal clearance) .
  • Functional Group Impact: Polar groups in 1-(2,6-dihydroxy-4-methoxyphenyl)Ethanone suggest utility in designing metal-chelating agents or antioxidants, whereas spiro systems prioritize target engagement in drug discovery .

Notes and Limitations

  • Direct data on this compound is absent in the evidence; comparisons are extrapolated from structural analogs.
  • Safety and synthetic protocols for the target compound require further experimental validation.
  • Supplier availability (e.g., Aaron Chemicals LLC for spiro-heptane analog) indicates commercial interest in diazaspiro ethanones .

Biological Activity

1-(2,6-Diazaspiro[3.4]oct-2-yl)ethanone is a compound derived from the 2,6-diazaspiro[3.4]octane scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The 2,6-diazaspiro[3.4]octane core structure is characterized by its spirocyclic nature, which contributes to the compound's unique pharmacological properties. The incorporation of functional groups into this scaffold can significantly alter its biological activity.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane core exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. A notable compound identified in a screening study was found to have a minimal inhibitory concentration (MIC) of 0.016 μg/mL, highlighting its potential as an antitubercular agent .

Table 1: Antitubercular Activity of Selected Compounds

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
17560.016
24486.2

This table summarizes the yield and MIC values for various compounds derived from the diazaspiro core. Compound 17 stands out due to its exceptional activity against M. tuberculosis.

Sigma-1 Receptor Antagonism

Another significant area of research involves the sigma-1 receptor (σ1R). Compounds based on the diazaspiro[3.4]octane scaffold have been identified as potent σ1R antagonists, which may enhance the analgesic effects of opioids like morphine without increasing adverse effects . This mechanism suggests that these compounds could be developed into novel analgesics for pain management.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of diazaspiro compounds to optimize their biological efficacy:

  • Antitubercular Screening : A set of twelve nitrofuran derivatives was synthesized from the diazaspiro core and screened for activity against M. tuberculosis. The results indicated that specific substitutions could enhance activity significantly .
  • Analgesic Synergy : In a study focusing on pain management, compound 32 , a derivative of diazaspiro[3.4]octan-7-one, was shown to significantly improve morphine's antinociceptive effects in animal models, indicating its therapeutic potential in overcoming opioid tolerance .

Q & A

Q. What is the structural significance of the 2,6-diazaspiro[3.4]octane motif in medicinal chemistry?

The 2,6-diazaspiro[3.4]octane core is a conformationally restricted bicyclic amine that enhances binding affinity and selectivity toward biological targets. Its sp³-hybridized nitrogen atoms allow for hydrogen bonding, while the spirocyclic geometry reduces entropy penalties during target engagement. This motif is prevalent in antitubercular leads (e.g., nitrofuran derivatives) and vasopressin antagonists .

Q. How is 1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone typically synthesized?

A common approach involves orthogonal protection of the spirocyclic amine. For example, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1) is synthesized via cyclization of protected aminoketones, followed by Boc-deprotection and functionalization with ethanone moieties. Key steps include SN2 displacement and catalytic hydrogenation .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms spirocyclic geometry and substitution patterns (e.g., δ ~3.5–4.5 ppm for diazaspiro protons).
  • LCMS : Monitors reaction progress and purity (e.g., [M+H]+ = 269.03 for intermediates) .
  • X-ray crystallography : Validates absolute stereochemistry in asymmetric synthesis .

Advanced Research Questions

Q. How can aqueous solubility of this compound derivatives be optimized for in vivo studies?

Solubility is improved via:

  • Structural modifications : Introducing polar groups (e.g., pyrimidine) at the diazaspiro nitrogen.
  • Salt formation : Hydrochloride salts enhance bioavailability (e.g., 4.0 M HCl in dioxane for protonation) .
  • Co-solvent systems : Use of DMSO-water mixtures in pharmacokinetic assays.

Q. What strategies address instability of the diazaspiro[3.4]octane core under acidic conditions?

  • Protecting groups : Boc or tert-butyl esters shield reactive amines during synthesis .
  • pH-controlled reaction media : Maintain pH >7 to prevent ring-opening.
  • Stability studies : Accelerated degradation assays (e.g., 40°C/75% RH) identify vulnerable sites for structural reinforcement .

Q. How are contradictions in bioactivity data resolved for derivatives of this compound?

  • SAR analysis : Compare analogues with varying substituents (e.g., fluorine vs. methoxy groups) to isolate key pharmacophores.
  • Off-target profiling : Use kinase panels or proteome-wide screens to rule out nonspecific binding .
  • Crystallographic docking : Map ligand-target interactions to explain potency variations (e.g., hydrogen-bonding with Mycobacterium tuberculosis enzymes) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating antitubercular activity?

  • MIC determination : Against M. tuberculosis H37Rv using microplate Alamar Blue assay (IC₅₀ <1 µg/mL for lead compounds) .
  • Cytotoxicity screening : Vero cell lines to assess selectivity indices (SI >10 indicates therapeutic potential).

Q. How is enantiomeric purity ensured during asymmetric synthesis?

  • Chiral auxiliaries : (R)-tert-butylsulfinyl groups direct stereochemistry in spirocyclic intermediates .
  • Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).
  • Optical rotation : Validates >99% ee for pharmacologically active isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,6-diazaspiro[3.4]oct-2-yl)Ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.